1-Hydroxymethyladamantan-4-one Ethylene Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyladamantan-4-one Ethylene Ketal is a chemical compound with the molecular formula C13H20O3. It is known for its unique structure, which includes an adamantane core and an ethylene ketal group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Hydroxymethyladamantan-4-one Ethylene Ketal typically involves the reaction of 1-hydroxymethyladamantan-4-one with ethylene glycol under acidic conditions to form the ketal. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ketal .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product .
Chemical Reactions Analysis
1-Hydroxymethyladamantan-4-one Ethylene Ketal undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketal group is generally stable under reducing conditions, but the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Hydroxymethyladamantan-4-one Ethylene Ketal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyladamantan-4-one Ethylene Ketal involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The ethylene ketal group can undergo hydrolysis under acidic conditions, releasing the active 1-hydroxymethyladamantan-4-one, which can then interact with various biological pathways .
Comparison with Similar Compounds
1-Hydroxymethyladamantan-4-one Ethylene Ketal can be compared with other similar compounds such as:
1-Hydroxymethyladamantan-4-one: Lacks the ethylene ketal group, making it less stable under acidic conditions.
Adamantan-4-one Ethylene Ketal: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding and biological activity.
1-Hydroxymethyladamantan-2-one Ethylene Ketal: Similar structure but with the ketone group at a different position, affecting its reactivity and applications.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,4'-adamantane]-1'-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-8-12-5-9-3-10(6-12)13(11(4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNISAZZENBHIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3CC4CC2CC(C4)(C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.